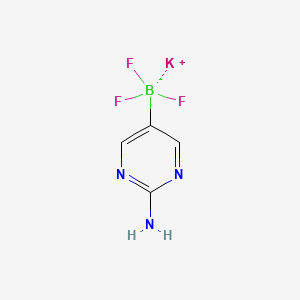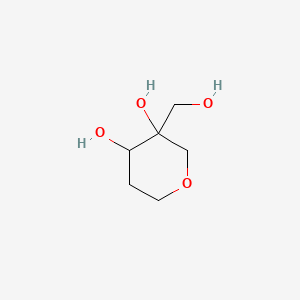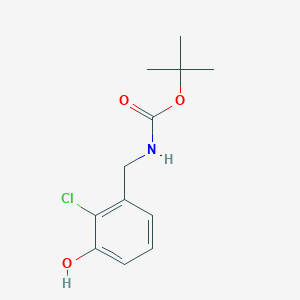
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a 2-aminopyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-aminopyrimidine with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoroborate group.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound has shown potential in the development of antitrypanosomal and antiplasmodial agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed antitrypanosomal and antiplasmodial activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes in the parasite’s life cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide.
Potassium trifluoroborate: Another key component in the synthesis.
Other 2-aminopyrimidine derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H4BF3KN3 |
|---|---|
Molekulargewicht |
201.00 g/mol |
IUPAC-Name |
potassium;(2-aminopyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H4BF3N3.K/c6-5(7,8)3-1-10-4(9)11-2-3;/h1-2H,(H2,9,10,11);/q-1;+1 |
InChI-Schlüssel |
JBYHSRQAUWMARE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN=C(N=C1)N)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)



amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)


![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
